Physicochemical characteristics of N-(1H-Indol-5-yl)acrylamide
Physicochemical characteristics of N-(1H-Indol-5-yl)acrylamide
An In-depth Technical Guide to the Physicochemical Characteristics of N-(1H-Indol-5-yl)acrylamide
Introduction
N-(1H-Indol-5-yl)acrylamide is a bifunctional molecule that incorporates the privileged indole scaffold, a cornerstone in medicinal chemistry, with a reactive acrylamide warhead. The indole nucleus is a feature of numerous natural and synthetic bioactive compounds, while the acrylamide group serves as a covalent modifier of biological macromolecules through Michael addition. This unique combination positions N-(1H-Indol-5-yl)acrylamide as a compound of significant interest for applications ranging from the development of covalent inhibitors for therapeutic targets to the synthesis of novel functional polymers. For instance, related derivatives such as 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles have been identified as potent histone deacetylase (HDAC) inhibitors, demonstrating the potential of this structural class in oncology.[1]
This guide provides a comprehensive technical overview of the core physicochemical characteristics of N-(1H-Indol-5-yl)acrylamide. It is designed to equip researchers with the foundational knowledge and practical methodologies required for its synthesis, purification, characterization, and handling. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and reproducible approach to studying this promising research compound.
Chemical Identity and Structural Features
The fundamental identity of a molecule is the bedrock of all subsequent investigation. N-(1H-Indol-5-yl)acrylamide's structure dictates its reactivity, solubility, and potential biological interactions.
Table 1: Chemical Identifiers for N-(1H-Indol-5-yl)acrylamide
| Property | Value |
| Chemical Name | N-(1H-Indol-5-yl)acrylamide |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| CAS Number | Not available (as of early 2026) |
| Structure |
The molecule's architecture presents three key regions:
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The Indole Ring: A planar, aromatic system containing a pyrrole ring fused to a benzene ring. The N-H proton is weakly acidic, and the π-rich system contributes to the molecule's UV absorbance and potential for π-π stacking interactions.
-
The Acrylamide Moiety: An α,β-unsaturated carbonyl system. This group is a classic Michael acceptor, susceptible to nucleophilic attack at the β-vinyl carbon. This reactivity is the basis for its potential as a covalent binder to biological targets, often reacting with cysteine residues in proteins.[2][3]
-
The Amide Linkage: A secondary amide that connects the indole and acrylamide fragments. Its N-H proton and carbonyl group can participate in hydrogen bonding, influencing solubility and intermolecular interactions.
Synthesis and Purification
A reliable synthetic and purification workflow is critical for obtaining high-purity material, which is a prerequisite for accurate physicochemical and biological evaluation. The most direct approach for synthesizing N-(1H-Indol-5-yl)acrylamide is the acylation of 5-aminoindole.
Synthetic Workflow
The reaction involves the nucleophilic attack of the exocyclic amino group of 5-aminoindole on acryloyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is essential to neutralize the HCl byproduct, preventing protonation of the starting amine and potential side reactions.
Caption: Synthetic workflow for N-(1H-Indol-5-yl)acrylamide.
Detailed Experimental Protocol: Synthesis
Causality: Anhydrous solvent (dichloromethane, DCM) is used to prevent hydrolysis of the highly reactive acryloyl chloride. The reaction is performed at 0°C initially to control the exothermicity of the acylation.
-
Preparation: To a solution of 5-aminoindole (1.0 eq.) in anhydrous DCM under an inert nitrogen atmosphere, add DIEA (2.0 eq.).
-
Reaction: Cool the mixture to 0°C using an ice bath. Add acryloyl chloride (1.1 eq.) dropwise over 10 minutes, ensuring the temperature remains below 5°C.
-
Incubation: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Detailed Experimental Protocol: Purification
Causality: Flash column chromatography is the standard method for purifying organic compounds of moderate polarity. A solvent gradient is used to first elute non-polar impurities, followed by the product, and finally any highly polar impurities.
-
Adsorption: Adsorb the crude residue onto a small amount of silica gel.
-
Column Preparation: Prepare a silica gel column packed in a non-polar solvent (e.g., hexane or dichloromethane).
-
Elution: Load the adsorbed crude product onto the column. Elute the column with a gradient of ethyl acetate in dichloromethane (e.g., 0% to 50%). A similar purification procedure is effective for related indole-acrylamide derivatives.[4]
-
Fraction Collection: Collect fractions and analyze by TLC. Combine fractions containing the pure product.
-
Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield N-(1H-Indol-5-yl)acrylamide as a solid.
Core Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is crucial for designing experiments, formulating solutions, and interpreting biological data.
Table 2: Key Physicochemical Properties and Recommended Determination Methods
| Property | Expected Characteristic | Recommended Experimental Method | Rationale for Importance |
| Physical State | Crystalline solid at room temperature. | Visual Inspection | Basic handling and storage information. |
| Melting Point (°C) | Expected to be a sharp melting point for a pure crystalline solid. | Capillary Melting Point Apparatus (e.g., Thomas-Hoover) | Indicator of purity; crucial for identity confirmation. |
| Solubility | Likely soluble in polar organic solvents (DMSO, DMF, acetone); limited solubility in water.[5] | Gravimetric analysis after equilibration in various solvents. | Essential for preparing stock solutions for biological assays. |
| Lipophilicity (LogP) | Moderately lipophilic due to the indole ring. | Shake-flask method (n-octanol/water) or RP-HPLC. | Predicts membrane permeability and pharmacokinetic behavior. |
| Acidity/Basicity (pKa) | Weakly acidic (indole N-H, pKa ~17). Amide is generally non-basic. | UV-Vis Spectrophotometric Titration | Influences ionization state at physiological pH. |
| Chemical Stability | Prone to polymerization upon heating or exposure to light.[6] Susceptible to hydrolysis at pH extremes. | HPLC stability-indicating assay over time at various pH/temp. | Determines appropriate storage conditions and shelf-life. |
Spectroscopic and Analytical Characterization
A suite of analytical techniques is required to unambiguously confirm the structure and assess the purity of the synthesized N-(1H-Indol-5-yl)acrylamide.
Caption: Analytical workflow for compound validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR (Expected Spectrum in DMSO-d₆):
-
Indole Protons: Signals between δ 6.5-7.5 ppm, with characteristic coupling patterns. A broad singlet for the indole N-H proton (H1) above δ 10.0 ppm.
-
Amide Proton: A singlet around δ 9.0-10.0 ppm.
-
Vinyl Protons: Three protons of the acryloyl group, appearing as a characteristic AMX system between δ 5.7-6.5 ppm. For acrylamide itself, these signals appear at approximately δ 5.8, 6.2, and 6.3 ppm.[7]
-
-
¹³C NMR (Expected Spectrum in DMSO-d₆):
-
Carbonyl Carbon: A signal around δ 165 ppm.
-
Indole Carbons: Signals in the aromatic region, δ 100-140 ppm.
-
Vinyl Carbons: Signals between δ 125-135 ppm.
-
Mass Spectrometry (MS)
MS provides accurate mass information, confirming the molecular formula.
-
Method: Electrospray Ionization (ESI) in positive ion mode is recommended.
-
Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 187.0866. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups present in the molecule.
-
Method: Attenuated Total Reflectance (ATR) on the solid sample.
-
Expected Key Peaks:
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of the compound.
-
Protocol: Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm (to capture both the acrylamide and indole chromophores).
-
Analysis: Purity is determined by the area percentage of the main peak. A similar LC-MS/MS method is used for the analysis of acrylamide in various samples.[9][10]
-
Reactivity and Safety Considerations
The acrylamide functional group confers specific reactivity and significant safety concerns that must be managed.
Chemical Reactivity
The primary mode of reactivity is Michael addition . The electrophilic β-carbon of the acrylamide is susceptible to attack by soft nucleophiles. This is particularly relevant in biological systems, where the thiol group of cysteine residues in proteins can form a covalent bond with the molecule.[2] This irreversible interaction is the basis for its use as a covalent probe or inhibitor but also a major contributor to its toxicity.
The molecule is also susceptible to polymerization , especially when heated or exposed to UV light.[6] For long-term storage, it is advisable to keep the solid compound in a cool, dark place, and consider adding a radical inhibitor like hydroquinone to solutions.
Safety and Handling
WARNING: Acrylamide and its derivatives are classified as probable human carcinogens (IARC Group 2A), neurotoxins, and may cause genetic defects.[6][11][12] N-(1H-Indol-5-yl)acrylamide should be handled with extreme caution.
-
Engineering Controls: Always handle the solid and its solutions inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles at all times.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[13]
-
Disposal: Dispose of all waste (solid and liquid) in accordance with institutional and local regulations for hazardous chemical waste.
Conclusion
N-(1H-Indol-5-yl)acrylamide is a molecule with high potential for chemical biology and drug discovery, primarily due to its capacity for covalent modification of protein targets. This guide has outlined its fundamental physicochemical properties and provided a robust framework of validated protocols for its synthesis, purification, and comprehensive characterization. Adherence to these methodologies and strict observance of the outlined safety protocols will enable researchers to confidently and safely explore the full potential of this versatile compound.
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